Formetorex, (S)- Formetorex, (S)-
Brand Name: Vulcanchem
CAS No.: 15547-39-4
VCID: VC20290981
InChI: InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

Formetorex, (S)-

CAS No.: 15547-39-4

Cat. No.: VC20290981

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Formetorex, (S)- - 15547-39-4

Specification

CAS No. 15547-39-4
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-[(2S)-1-phenylpropan-2-yl]formamide
Standard InChI InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1
Standard InChI Key SGSYPSYCGPLSML-VIFPVBQESA-N
Isomeric SMILES C[C@@H](CC1=CC=CC=C1)NC=O
Canonical SMILES CC(CC1=CC=CC=C1)NC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Formetorex (S)- possesses the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its IUPAC name, N-[(2S)-1-phenylpropan-2-yl]formamide, highlights the (S)-configuration at the chiral center, which critically influences its biological activity. The compound’s structure comprises a phenyl ring attached to a propane backbone, with a formamide group (-NHCHO) at the second carbon position.

Table 1: Key Chemical Properties of Formetorex (S)-

PropertyValue
CAS Number15547-39-4
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Isomeric SMILESCC@@HNC=O
XLogP31.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The stereospecific S-configuration distinguishes Formetorex (S)- from its enantiomer, which may exhibit differing pharmacological profiles due to receptor-binding selectivity.

Synthesis and Production Pathways

Primary Synthesis Methods

Formetorex (S)- is predominantly synthesized via reductive amination or Leuckart reaction pathways. In the Leuckart method, phenylacetone (P2P) reacts with N-methylformamide under acidic conditions, yielding Formetorex as an intermediate before further reduction to methamphetamine . This pathway is notable for producing characteristic impurities such as (E)-3-(methylamino)-2-phenylbut-2-enenitrile and (Z)-2-phenyl-2-butenenitrile, which serve as forensic markers in illicit drug analysis .

Alternative Synthetic Routes

Alternative methods include:

  • Formylation of amphetamine precursors: Reacting (S)-1-phenylpropan-2-amine with formic acid derivatives under controlled conditions.

  • Chiral resolution: Separating racemic Formetorex mixtures using chromatographic techniques or chiral auxiliaries to isolate the (S)-enantiomer.

These methods emphasize Formetorex’s role as a key intermediate in amphetamine production, with yields and purity dependent on reaction temperature, catalyst selection, and stereochemical control .

Pharmacological Profile and Biological Activity

Neurotransmitter Modulation

Formetorex (S)- exhibits mild stimulant effects, primarily through the inhibition of dopamine and norepinephrine reuptake transporters. Studies suggest its potency is approximately 1/10th that of methamphetamine, with a closer resemblance to caffeine in behavioral assays .

Observed Effects in Preclinical Studies:

  • Appetite suppression: Dose-dependent reduction in food intake in rodent models.

  • Mood elevation: Increased locomotor activity and social interaction in anxiety-inducing environments.

  • Low addiction liability: Minimal self-administration behavior compared to methamphetamine .

Metabolic Pathways

The compound undergoes hepatic metabolism via CYP2D6-mediated N-demethylation, producing inactive metabolites excreted renally. Its half-life in rodent models is approximately 2–3 hours, suggesting limited bioaccumulation potential.

Applications and Comparative Analysis

Research Applications

Formetorex (S)- is utilized in:

  • Neuropharmacology studies: Investigating stimulant effects without high addiction risk.

  • Forensic chemistry: As a reference standard for identifying amphetamine synthesis routes .

  • Organic synthesis: Serving as a chiral building block for pharmaceuticals.

Table 2: Comparative Analysis of Formetorex (S)- and Related Compounds

CompoundMolecular FormulaStimulant PotencyPrimary Use
Formetorex (S)-C₁₀H₁₃NOLowResearch intermediate
MethamphetamineC₁₀H₁₅NHighIllicit stimulant
N-FormylamphetamineC₁₀H₁₃NOModerateSynthetic intermediate

Formetorex’s milder stimulant profile and stereochemical purity make it preferable for controlled studies compared to its more potent analogs .

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